molecular formula C15H9Cl2NO2 B2941540 2,4-dichloroisoindolo[2,1-c][1,3]benzoxazin-8(12bH)-one CAS No. 866010-42-6

2,4-dichloroisoindolo[2,1-c][1,3]benzoxazin-8(12bH)-one

Cat. No.: B2941540
CAS No.: 866010-42-6
M. Wt: 306.14
InChI Key: YYZAFCCJZYEKGT-UHFFFAOYSA-N
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Description

2,4-Dichloroisoindolo[2,1-c][1,3]benzoxazin-8(12bH)-one is a complex heterocyclic compound that features a fused benzoxazine and isoindole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloroisoindolo[2,1-c][1,3]benzoxazin-8(12bH)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Mannich reaction, which involves the condensation of a phenol, an amine, and formaldehyde, can be employed to form the benzoxazine ring . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of such complex heterocyclic compounds often involves optimization of the synthetic route to maximize efficiency and minimize costs. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloroisoindolo[2,1-c][1,3]benzoxazin-8(12bH)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Molecular oxygen, dioxiranes.

    Reducing agents: Sodium borohydride, dissolving metals.

    Catalysts: Transition metals, Lewis acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of functionalized compounds.

Scientific Research Applications

2,4-Dichloroisoindolo[2,1-c][1,3]benzoxazin-8(12bH)-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,4-dichloroisoindolo[2,1-c][1,3]benzoxazin-8(12bH)-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the compound’s full potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,4-dichloroisoindolo[2,1-c][1,3]benzoxazin-8(12bH)-one apart is its fused ring system, which imparts unique chemical and physical properties. This structural uniqueness makes it a valuable compound for developing new materials and exploring novel therapeutic avenues.

Properties

IUPAC Name

2,4-dichloro-6,12b-dihydroisoindolo[2,3-c][1,3]benzoxazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO2/c16-8-5-11-13-9-3-1-2-4-10(9)15(19)18(13)7-20-14(11)12(17)6-8/h1-6,13H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZAFCCJZYEKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N2C(C3=CC=CC=C3C2=O)C4=C(O1)C(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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